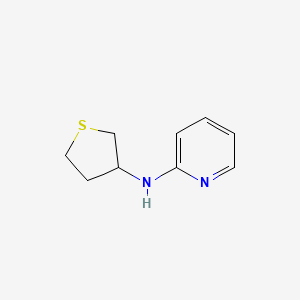

N-(thiolan-3-yl)pyridin-2-amine

Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are a vast and diverse class of organic compounds that are fundamental to biological processes and pharmaceutical sciences. bldpharm.combiosynth.comlabgle.com These molecules are characterized by a ring structure containing at least one nitrogen atom alongside carbon atoms. biosynth.comlabgle.com Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, make them privileged structures in drug discovery. nih.gov

N-(thiolan-3-yl)pyridin-2-amine is a member of this family, possessing both an aromatic pyridine (B92270) ring and a saturated thiolane ring, linked by an amine group. The electronic properties and reactivity of such compounds are influenced by the interplay between the electron-deficient pyridine ring and the non-aromatic, flexible thiolane moiety. nih.govnih.gov The chemistry of heterocyclic amines is rich and varied, with their synthesis and functionalization being a major focus of organic chemistry research. nih.govnih.gov

Significance of Pyridin-2-amine and Thiolane/Tetrahydrothiophene (B86538) Scaffolds in Chemical Science

The two core components of this compound are individually recognized for their significant contributions to medicinal and materials chemistry.

The pyridin-2-amine scaffold is a cornerstone in the development of numerous therapeutic agents. nih.govwikipedia.org Its presence is noted in a wide array of FDA-approved drugs. wikipedia.org The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of the molecule. nih.gov Derivatives of 2-aminopyridine (B139424) have been investigated for a multitude of biological activities, including as antibacterial, anticancer, and anti-inflammatory agents. nih.govacs.orgacs.org For instance, it is a key component in drugs like piroxicam (B610120) and tenoxicam. wikipedia.org The versatility of the 2-aminopyridine moiety allows for extensive structural modifications, making it a frequent starting point for the synthesis of complex heterocyclic systems. nih.govresearchgate.net

The thiolane , or tetrahydrothiophene, scaffold is a five-membered saturated ring containing a sulfur atom. nih.gov This sulfur-containing heterocycle is also a privileged structure in drug discovery. nih.govresearchgate.netnih.gov The sulfur atom can participate in hydrogen bonds and other non-covalent interactions, and its presence can significantly influence a molecule's binding affinity to biological targets. nih.gov Thiolane and its unsaturated counterpart, thiophene (B33073), are found in numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies. nih.govontosight.aicognizancejournal.com The incorporation of a thiophene or thiolane ring can modulate a compound's metabolic stability and lipophilicity, which are critical parameters in drug design. researchgate.net

Current Research Trajectories and Emerging Areas for the Compound Class

While dedicated research on this compound is limited, the broader research trends for its constituent scaffolds suggest potential areas of exploration. The ongoing interest in developing novel kinase inhibitors for cancer therapy often utilizes pyridine-based structures. acs.org A significant trajectory in medicinal chemistry involves the synthesis of hybrid molecules that combine two or more pharmacophores to achieve enhanced or novel biological activities.

Given the established roles of pyridin-2-amines and sulfur-containing heterocycles in targeting a wide range of biological entities, this compound represents a logical, yet underexplored, combination. Future research could investigate its potential as an inhibitor of specific enzymes, leveraging the binding capabilities of both the pyridine and thiolane rings. Furthermore, the synthesis of a library of derivatives by modifying either the pyridine or thiolane ring could lead to the discovery of compounds with fine-tuned pharmacological profiles. The exploration of such hybrid scaffolds remains a promising strategy for identifying new lead compounds in drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(thiolan-3-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVURQVZXKENGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Thiolan 3 Yl Pyridin 2 Amine and Its Structural Analogs

Strategies for Carbon-Nitrogen Bond Formation in N-(thiolan-3-yl)pyridin-2-amine Synthesis

The pivotal step in constructing this compound is the formation of the bond between the nitrogen atom of the pyridin-2-amine and the C3-position of the thiolane ring. Several classical and modern organic chemistry reactions are applicable for this purpose.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction is highly versatile and has become a fundamental tool in organic synthesis, particularly for coupling amines with aryl halides or pseudohalides. wikipedia.orgrug.nl The synthesis of this compound via this method would typically involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine) with 3-aminothiolane or, conversely, the coupling of pyridin-2-amine with a 3-halothiolane or 3-thiolanyl triflate.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for reaction efficiency and depends on the specific substrates. rug.nlresearchgate.net For the coupling of pyridin-2-amine derivatives, various generations of phosphine-based ligands have been developed to enhance reaction scope and yield. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered ligands such as Xantphos, have proven effective in the amination of heteroaryl halides. wikipedia.orgnih.gov

A typical procedure for a related synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives involved using dichlorobis(triphenylphosphine)Pd(II) as the catalyst precursor, Xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.govbeilstein-journals.org Yields for these reactions ranged from moderate to good (27-82%). nih.govbeilstein-journals.org

Table 1: Exemplar Conditions for Buchwald-Hartwig Amination of Pyridine (B92270)/Pyrimidine Derivatives

| Amine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) | Aryl Bromides | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene | Reflux | 27-82 | nih.gov |

| Volatile Amines | 2-Bromopyridine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |

| 2-Aminopyrimidine | 1-Bromo-2,4-dimethylbenzene | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene | Reflux | 35 | nih.gov |

dppp = 1,3-bis(diphenylphosphino)propane

Condensation reactions provide a classical route to C-N bond formation. A plausible strategy for synthesizing this compound is the reductive amination of 3-thiolanone (or tetrahydrothiophen-3-one) with pyridin-2-amine. This two-step, one-pot process first involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

The reaction is typically acid-catalyzed and employs a variety of reducing agents. mdpi.com Common reductants include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter being particularly effective for a wide range of substrates under mild conditions. Catalytic hydrogenation can also be employed. mdpi.com For instance, N-monosubstituted 2-aminopyridines have been successfully formed in high yield by reducing the corresponding Schiff bases (formed from 2-aminopyridine (B139424) and an aldehyde) with formic acid. researchgate.net

This approach is widely used in medicinal chemistry for producing various amine building blocks. mdpi.com Multicomponent reactions that involve the coupling of 2-aminopyridines, aldehydes, and other components often proceed through an initial imine formation step, highlighting the robustness of this transformation. researchgate.net

The synthesis can also be approached by constructing one of the heterocyclic rings onto a pre-formed fragment. For example, methods used for the synthesis of thiophene (B33073) derivatives could be adapted. The Fiesselmann thiophene synthesis, which involves the condensation of chloro-substituted thiophene carboxylates with methyl thioglycolate, is a metal-free method for building a thiophene ring. beilstein-journals.org While this builds an aromatic thiophene rather than a saturated thiolane, related cyclization strategies starting from appropriate acyclic precursors containing the pyridin-2-amine moiety could be envisioned.

More direct coupling methods can involve activating the thiolane ring. For instance, the reaction of 2-iminothiolane with primary amine groups on a polymer backbone (chitosan) has been demonstrated, forming a chitosan-4-thio-butyl-amidine conjugate. nih.gov This showcases the reactivity of the thiolane ring system towards amine nucleophiles, suggesting that a suitably functionalized thiolane could react directly with pyridin-2-amine under appropriate conditions.

Functional Group Transformations and Derivatization Strategies

Once the core this compound scaffold is synthesized, further derivatization can be achieved through functional group transformations on either the pyridine or thiolane ring. The pyridine ring can undergo electrophilic substitution, although the amino group's directing effects and the ring's inherent electron deficiency must be considered.

Derivatization of the thiolane ring could involve oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Such transformations would significantly alter the polarity and biological properties of the molecule. Additionally, if the synthesis starts with a thiolane precursor bearing other functional groups (e.g., a hydroxyl or carboxyl group), these can be manipulated post-coupling. For example, a hydroxyl group could be converted to other functionalities, or a carboxyl group could be used for amide bond formation. mdpi.com

Sustainable and Green Chemistry Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound, several green chemistry principles can be applied. This includes the use of water as a solvent, employing reusable catalysts, and designing one-pot multicomponent reactions to improve atom economy and reduce waste.

For example, the synthesis of highly functionalized piperidines, a related saturated heterocycle, has been achieved in water at room temperature using a recyclable surfactant catalyst. mdpi.com Similarly, green methods for the N-methylation of various amines, including those with thiophene substituents, have been developed using novel nano-catalysts under mild conditions. chemrxiv.org Such catalyst systems could be adapted for the reductive amination step between 3-thiolanone and pyridin-2-amine. The use of metal-free, multicomponent reactions, such as those used to form S-aryl dithiocarbamates from anilines, carbon disulfide, and amines, also represents a step-economic and sustainable strategy. acs.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Amine Synthesis

| Reaction Type | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach | Reference |

| N-Alkylation | Use of alkyl halides, strong bases, organic solvents. | Catalytic reductive amination with aldehydes using recyclable catalysts. | Avoids toxic reagents, milder conditions, higher atom economy. | chemrxiv.org |

| Heterocycle Synthesis | Multi-step synthesis with purification at each stage. | One-pot multicomponent reaction. | Reduced solvent use, less waste, improved efficiency. | mdpi.com |

| Solvent Choice | Toluene, Dichloromethane, THF. | Water, Ionic Liquids. | Reduced toxicity and environmental impact, potential for catalyst recycling. | mdpi.com |

Microscale and Optimized Synthetic Procedures

Optimizing synthetic procedures for efficiency and scalability is crucial. For reactions like the Buchwald-Hartwig amination, optimization involves screening catalysts, ligands, bases, and reaction conditions (temperature, time) to maximize yield and purity while minimizing catalyst loading. researchgate.net The development of practical methods for the amination of 2-bromopyridines with volatile amines in sealed tubes is an example of a procedural optimization that allows for the synthesis of aminopyridines that are otherwise difficult to prepare. researchgate.net

For a multi-step synthesis, process optimization might involve developing a "one-pot" procedure where sequential reactions are carried out in the same vessel without isolating intermediates. For instance, a cascade reaction involving imination followed by an intramolecular Buchwald-Hartwig coupling has been developed for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org Applying such a strategy to the reductive amination of 3-thiolanone with 2-bromopyridine could streamline the synthesis of the target compound, although this would yield a tertiary amine product. These optimized protocols are essential for both laboratory-scale synthesis and potential industrial applications.

Computational and Theoretical Chemistry Investigations of N Thiolan 3 Yl Pyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the geometric and electronic properties of N-(thiolan-3-yl)pyridin-2-amine.

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, such as various pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in studies of similar pyridine derivatives, the planarity of the pyridine ring and the orientation of its substituents are key findings from geometry optimization. nih.gov

Furthermore, DFT is instrumental in exploring the chemical reactivity of these molecules. Theoretical studies on related compounds, such as imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, utilize DFT to analyze the molecular electrostatic potential (MEP) and dual descriptors to identify nucleophilic and electrophilic sites. scirp.org The MEP map, for example, visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. In many pyridine-containing compounds, the nitrogen atom of the pyridine ring often presents a region of negative electrostatic potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. nih.govscirp.org

Analysis of Frontier Molecular Orbitals (e.g., LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. wikipedia.orgresearchgate.net

For pyridine derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net In a study on various pyridine derivatives, the HOMO-LUMO gap was calculated to predict their relative reactivity. For example, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap among the studied compounds, indicating its higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule is also analyzed. Typically, in pyridine derivatives, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This analysis helps in understanding the charge transfer that occurs during chemical reactions.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO. For example, in a theoretical investigation of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, these reactivity descriptors were calculated to compare the stability and reactivity of different compounds in the series. scirp.org Such analyses are crucial for understanding the chemical behavior of these molecules and for designing new compounds with desired reactivity profiles. mdpi.com

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ontosight.ai This method is extensively used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. ontosight.ainih.gov

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, which is a measure of the strength of the interaction. Docking studies on pyridine-containing compounds have been performed to investigate their potential as inhibitors of various enzymes. pearson.comresearchgate.net For instance, in a study of novel pyridine derivatives, molecular docking was used to screen for anti-inflammatory properties by examining their binding to cyclooxygenase (COX) enzymes. pearson.com The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information.

In a typical QSAR study, a set of molecules with known biological activities is used to build a model. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used to develop a mathematical equation that can predict the biological activity of new, untested compounds. For thiazolidinone derivatives containing a pyridine moiety, 3D-QSAR models have been developed to correlate their structural features with their anti-inflammatory activity. researchgate.net These models can highlight which structural features, such as the presence of electron-withdrawing or electron-donating groups, are important for the observed activity. researchgate.net QSAR and cheminformatics are powerful tools for lead optimization in drug discovery, as they can prioritize the synthesis of the most promising compounds. nih.gov

Analysis of Computed Molecular Descriptors

A variety of molecular descriptors can be computed to predict the physicochemical properties of a molecule, which are important for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). For this compound, some of these descriptors have been calculated and are available in public databases. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 64.2 Ų | nih.gov |

| Partition Coefficient (LogP) | Data not available | |

| Hydrogen Bond Acceptors | Data not available | |

| Hydrogen Bond Donors | Data not available | |

| Rotatable Bonds | Data not available | |

| Heavy Atom Count | 12 | nih.gov |

| Formal Charge | 0 | nih.gov |

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. wikipedia.org It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgresearchgate.netopeneducationalberta.ca A TPSA value of 64.2 Ų for this compound suggests it has good potential for cell membrane permeability. nih.govwikipedia.org

The Partition Coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. While not directly available for the parent compound, for a related derivative, 2-N-(thiolan-2-ylmethyl)pyridine-2,5-diamine, the XLogP3-AA is 1.7. nih.gov

Hydrogen Bond Acceptors and Donors are crucial for molecular recognition and binding to biological targets. For 2-N-(thiolan-2-ylmethyl)pyridine-2,5-diamine, there are 4 hydrogen bond acceptors and 2 hydrogen bond donors. nih.gov

Rotatable Bonds influence the conformational flexibility of a molecule. The related compound, 2-N-(thiolan-2-ylmethyl)pyridine-2,5-diamine, has 3 rotatable bonds. nih.gov

These descriptors, often used in concert, provide a comprehensive profile of a molecule's likely behavior in a biological system and are essential in the early stages of drug discovery and development.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful computational microscope for elucidating the dynamic nature of molecules at an atomic level. nih.govnih.gov For this compound and its derivatives, MD simulations offer invaluable insights into two critical aspects: the conformational flexibility of the thiolane ring and the interaction dynamics of the entire molecule with potential biological targets. These simulations, by solving Newton's equations of motion for a system of atoms, can map out the energy landscape, predict stable conformations, and characterize the non-covalent interactions that govern molecular recognition processes. nih.gov

The conformational dynamics of this compound are largely dictated by the puckering of the five-membered thiolane ring and the rotational freedom around the C-N bonds connecting the two cyclic moieties. The thiolane ring is not planar and exists in a continuous state of flux between various puckered conformations, primarily the envelope (Cs symmetry) and twist (C2 symmetry) forms. MD simulations can track the time evolution of the dihedral angles within the thiolane ring, providing a statistical distribution of the accessible puckering states. The relative populations of these conformers are influenced by the substitution pattern and the surrounding environment.

To quantitatively describe the ring's conformation, Cremer-Pople puckering parameters are often employed. nih.govacs.org These parameters, derived from the displacements of atoms from a mean plane, provide a concise description of the ring's geometry. For a five-membered ring, two parameters, the puckering amplitude (q) and the phase angle (φ), are sufficient to define its conformation. An MD trajectory would reveal the probability distribution of these parameters, highlighting the most stable conformational states and the energy barriers for interconversion between them.

The interaction dynamics of this compound are of particular interest due to the prevalence of the 2-aminopyridine (B139424) scaffold in medicinal chemistry, notably in kinase inhibitors. nih.govresearchgate.netacs.org MD simulations of this molecule in complex with a model protein, such as a kinase, can reveal the key intermolecular interactions that stabilize the bound state. The 2-aminopyridine moiety is well-known to form crucial hydrogen bonds with the hinge region of many kinases, acting as a bioisostere for the adenine (B156593) group of ATP. acs.org Specifically, the pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor.

The analysis of an MD trajectory typically involves the calculation of various parameters, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize the solvation shell. Interaction energies between the ligand and protein residues, broken down into electrostatic and van der Waals components, can also be computed to identify the key residues responsible for binding. researchgate.netcloudfront.net

The following interactive data tables illustrate the types of data that can be extracted from MD simulations of this compound. Table 1 describes the primary puckering conformations of the thiolane ring, and Table 2 details the potential intermolecular interactions with a hypothetical protein target.

Table 1: Conformational States of the Thiolane Ring

| Conformation | Dihedral Angle (C-S-C-C) | Puckering Amplitude (q) | Relative Population (%) |

| Envelope (E) | 0° - 20° | ~0.4 Å | 60 |

| Twist (T) | 20° - 40° | ~0.3 Å | 40 |

Table 2: Interaction Dynamics of this compound in a Hypothetical Binding Pocket

| Interaction Type | Ligand Moiety | Protein Residue Example | Typical Distance (Å) |

| Hydrogen Bond (Acceptor) | Pyridine N | Backbone NH (e.g., Alanine) | 2.8 - 3.2 |

| Hydrogen Bond (Donor) | Amino NH₂ | Carbonyl O (e.g., Leucine) | 2.9 - 3.3 |

| Hydrophobic/van der Waals | Thiolane Ring | Side chain (e.g., Valine, Isoleucine) | 3.5 - 4.5 |

| Pi-Stacking | Pyridine Ring | Aromatic side chain (e.g., Phenylalanine) | 3.4 - 5.0 |

These tables, while illustrative, represent the detailed research findings that MD simulations can provide, offering a dynamic and interactive picture of the conformational preferences and binding modes of this compound and its derivatives.

Reaction Mechanism Studies Involving N Thiolan 3 Yl Pyridin 2 Amine and Precursor Systems

Elucidation of Reaction Pathways and Transition States

The synthesis of N-arylpyrimidin-2-amine derivatives, a class of compounds structurally related to N-(thiolan-3-yl)pyridin-2-amine, often involves the condensation of substituted guanidines with enones. However, the limited availability of appropriately substituted guanidines restricts the diversity of accessible derivatives. A more versatile approach involves the application of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comresearchgate.net

For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines has been achieved by reacting 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with various aryl bromides. mdpi.com The reaction proceeds under optimized Buchwald-Hartwig conditions, utilizing a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent like toluene. mdpi.comnih.gov The elucidation of the reaction pathway for such transformations involves understanding the individual steps of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination.

Computational studies, often employing density functional theory (DFT), are invaluable in mapping the potential energy surfaces of these reactions. researchgate.net These studies help in identifying the structures of transition states and intermediates, thereby providing a detailed mechanistic picture. For example, in related systems, DFT calculations have been used to explore the mechanism of acid-catalyzed rearrangements, revealing the involvement of spiro-intermediates and the role of the acid as a proton shuttle. researchgate.net

The synthesis of this compound itself can be envisioned through several synthetic routes, each with its own set of reaction pathways and potential transition states. youtube.comocr.org.uk A plausible route could involve the reaction of 2-aminopyridine (B139424) with a suitable thiolane-based electrophile. The specific nature of the reactants and reaction conditions would dictate the operative mechanism, which could range from a direct nucleophilic substitution to a more complex, multi-step sequence.

Investigation of Catalytic Cycles in Synthesis

Catalysis is central to the efficient synthesis of many heterocyclic compounds, including this compound and its derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. mdpi.comnih.gov The catalytic cycle of a Buchwald-Hartwig amination reaction for the synthesis of an N-aryl amine derivative typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) center, often displacing a ligand.

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The efficiency of the catalytic cycle is influenced by several factors, including the choice of palladium precursor, the nature of the phosphine ligand, the base, the solvent, and the reaction temperature. For example, the use of bulky, electron-rich phosphine ligands can facilitate the reductive elimination step, which is often rate-limiting.

In addition to palladium catalysis, other transition metals can also be employed. Furthermore, the direct catalytic nitrogenation using dinitrogen (N2) as the nitrogen source represents a frontier in the synthesis of N-containing molecules. nih.gov This approach, while still in development, offers a more sustainable alternative to traditional methods that rely on ammonia (B1221849) or nitric acid. The mechanism of such reactions involves the in situ generation of a reactive nitrogen species, such as lithium nitride, which then participates in a catalyzed C-N bond-forming reaction. nih.gov

Intramolecular Rearrangement Mechanisms (e.g., ANRORC, MIRC in related systems)

Intramolecular rearrangements are fascinating and often complex transformations that can lead to the formation of novel heterocyclic structures. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic compounds, particularly in azines like pyridine (B92270) and pyrimidine. wikipedia.orgacs.org This mechanism is distinct from a direct substitution pathway and involves the following sequence:

Addition of the Nucleophile: The nucleophile adds to an electrophilic carbon atom of the heterocyclic ring.

Ring Opening: The heterocyclic ring cleaves, typically between the site of nucleophilic attack and an adjacent atom.

Ring Closure: A new ring is formed through an intramolecular cyclization, often with the expulsion of a leaving group.

The ANRORC mechanism has been extensively studied in reactions of metal amides with substituted pyrimidines and can explain the formation of products that are not readily accounted for by other mechanisms. wikipedia.org Isotope labeling studies have provided compelling evidence for the ring-opening and ring-closure steps. wikipedia.org

While direct evidence for an ANRORC mechanism in the synthesis or reactions of this compound is not yet reported, its potential involvement in related systems makes it a relevant consideration. For example, rearrangements of pyridinium (B92312) salts can proceed through mechanisms that share features with the ANRORC pathway. researchgate.netchinesechemsoc.org

The Michael-induced ring closure (MIRC) is another important type of intramolecular reaction, often utilized in the synthesis of cyclic compounds. While not directly synonymous with ANRORC, it represents a class of cyclization reactions initiated by a Michael addition.

Recent research has also explored energy-transfer-enabled rearrangements involving pyridines, which proceed through radical intermediates. chinesechemsoc.org These photochemical methods offer new avenues for the functionalization of pyridine derivatives and involve distinct mechanistic pathways compared to traditional thermal reactions.

Adsorption Mechanism Studies for Thiolane Scaffolds

The interaction of thiolane and its derivatives with surfaces is relevant in various contexts, from environmental science to materials chemistry. Studies on the adsorption of thiolane and related sulfur-containing heterocycles onto different materials provide insights into the forces governing these interactions.

A study on the adsorption of thiolane and sulfolane (B150427) onto soil materials revealed that the adsorption mechanism is influenced by the polarity of the molecules and the surface charge of the adsorbent. eeer.org Thiolane, being a non-polar molecule, exhibits different adsorption behavior compared to the more polar sulfolane. eeer.org Competition for adsorption sites can also occur when both compounds are present. eeer.org

In the context of catalysis and materials science, the adsorption of thiophene (B33073), a related sulfur-containing aromatic heterocycle, on transition metal surfaces has been investigated. researchgate.net These studies show that the strength of the interaction depends on the nature of the metal. For instance, the interaction is stronger with reactive metals like platinum and rhodium (chemisorption) compared to coinage metals like gold and silver (physisorption). researchgate.net The inclusion of van der Waals forces in theoretical calculations is crucial for accurately describing the adsorption of such aromatic ring systems on metal surfaces. researchgate.net

Structure Activity Relationship Sar Investigations of N Thiolan 3 Yl Pyridin 2 Amine Analogs

Systematic Design and Synthesis of Analogs for SAR Probing

The systematic design and synthesis of analogs are foundational to any SAR investigation. This process involves the targeted modification of the lead compound, N-(thiolan-3-yl)pyridin-2-amine, to explore the chemical space around it. Synthetic strategies are often developed to allow for the facile introduction of a variety of substituents at different positions of the molecule.

For instance, the synthesis of a series of thiophene-containing inhibitors of the kinesin spindle protein (KSP) highlights a common approach to generating analogs for SAR studies. nih.gov In such studies, different building blocks can be combined to create a library of related compounds. A general synthetic scheme might involve the reaction of a substituted aminopyridine with a functionalized thiolane precursor. The specific reagents and conditions can be varied to produce a diverse set of analogs with modifications on both the pyridine (B92270) and thiolane rings.

Some synthetic approaches may involve multi-step sequences. For example, the synthesis of certain pyridine derivatives begins with the formation of a chalcone (B49325), which then serves as a precursor for building the pyridine ring. researchgate.net This chalcone can be reacted with various reagents to introduce different functionalities. researchgate.net Similarly, other methods may involve the condensation of a carbohydrazide (B1668358) with an aromatic aldehyde to yield the target compounds. nih.gov The flexibility of these synthetic routes allows chemists to systematically alter the structure of this compound and its analogs to probe the SAR.

Impact of Substituent Effects on Molecular Recognition and Interactions

The introduction of different substituents onto the this compound scaffold can have a profound impact on its molecular recognition and interactions with biological targets. These effects are often studied by comparing the biological activity of the parent compound with its substituted analogs.

The nature and position of substituents on the pyridine ring are particularly important. Studies on various pyridine derivatives have shown that the presence and location of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, such as antiproliferative effects. nih.gov Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the analgesic and anti-inflammatory activity was found to be dependent on the mutual arrangement of the benzothiazine and pyridine fragments. mdpi.com

The electronic properties of the substituents also play a crucial role. Electron-donating and electron-withdrawing groups can alter the electron density of the pyridine ring, which in turn can influence its ability to form hydrogen bonds and other non-covalent interactions with a biological target. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature that can be modulated by substituents. nih.gov

Modulation of Heterocyclic Ring Systems (Pyridine and Thiolane)

In addition to substituent effects, modifications to the core heterocyclic ring systems—the pyridine and thiolane rings—are a key strategy in SAR studies. This can involve replacing one or both rings with other heterocyclic systems to understand the importance of their specific size, shape, and heteroatom composition.

The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability compared to its carbocyclic analog, benzene. nih.gov Replacing the pyridine ring with other heterocycles, or altering its substitution pattern, can significantly impact biological activity. For example, in a study of MSK1 inhibitors, moving the phenyl group on the pyridine ring from position 6 to positions 3, 4, or 5 resulted in inactive compounds, highlighting the critical role of the substitution pattern. mdpi.com

Conformational Flexibility and its Influence on Molecular Function

The conformational flexibility of this compound and its analogs is a critical determinant of their molecular function. The ability of the molecule to adopt a specific three-dimensional shape to fit into a binding pocket of a biological target is essential for its activity.

The linkage between the pyridine and thiolane rings allows for a certain degree of rotational freedom, which can result in multiple accessible conformations. The specific conformation that is recognized by the target is often referred to as the "bioactive conformation." Understanding the preferred conformations and the energy barriers between them is crucial for drug design.

X-ray crystallography and computational modeling are powerful tools for studying the conformation of molecules. nih.govmdpi.com For example, X-ray diffraction analysis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the carbonyl and sulfo groups could occupy different positions relative to the plane of the benzothiazine bicycle. mdpi.com This difference in conformation was found to correlate with the observed analgesic and anti-inflammatory activities. mdpi.com In another example, the rigidification of a flexible molecule by forming a covalent bond to lock a specific conformation led to the design of more potent inhibitors. mdpi.com These studies underscore the importance of conformational analysis in understanding and optimizing the molecular function of this compound analogs.

Advanced Applications and Research Utility in Chemical Science

N-(thiolan-3-yl)pyridin-2-amine as a Versatile Synthetic Building Block and Intermediate

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly due to its multiple reactive sites. The secondary amine bridge provides a key reaction point for forming new carbon-nitrogen bonds, while the pyridine (B92270) and thiolane rings can be functionalized further.

Detailed Research Findings: The utility of aminopyridines and sulfur heterocycles as synthetic intermediates is well-established. For instance, 2-aminopyridine (B139424) derivatives are crucial starting materials for synthesizing a wide array of fused heterocyclic systems with diverse biological activities. researchgate.netresearchgate.net Similarly, 2-aminothiophenes are recognized as versatile precursors for constructing complex molecules like pyrido[1,2-a]thieno[3,2-e]pyrimidines. nih.gov

This compound leverages the reactivity of both its constituent parts. The secondary amine can undergo various transformations, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups.

Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions to form more complex tri-substituted amines. nih.gov

Condensation Reactions: Formation of imines or related structures when reacted with carbonyl compounds.

These reactions allow chemists to "build" upon the this compound core, attaching other functional groups and molecular scaffolds to create novel compounds for medicinal chemistry, materials science, and agrochemical research. The thiolane ring, while more stable than thiophene (B33073), can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing another layer of chemical diversity. rsc.org

| Component Moiety | Role in Synthesis | Example Application |

| Pyridin-2-amine | Nucleophilic partner in cross-coupling reactions; precursor to fused heterocycles. | Synthesis of kinase inhibitors and biologically active scaffolds. nih.gov |

| Thiolane/Thiophene | Sulfur-containing heterocycle for constructing larger systems; can be oxidized. rsc.org | Used as building blocks for agrochemicals and pharmaceuticals. wikipedia.org |

| Secondary Amine Bridge | Reactive handle for N-alkylation, N-acylation, and condensation reactions. | Linking molecular fragments in drug discovery. nih.gov |

Exploration in Materials Science and Organic Electronics

Thiophene-based molecules are stars in the field of organic electronics due to their excellent charge transport properties, which stem from the high polarizability of the sulfur atom and the delocalized π-electrons in the aromatic ring. semanticscholar.org These properties make them ideal for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.netnih.gov

Detailed Research Findings: The incorporation of thiophene rings into π-conjugated backbones is a proven strategy for developing high-performance organic semiconductors. juniperpublishers.com These materials benefit from strong intermolecular S-S and S-π interactions, which facilitate π-π stacking and improve charge mobility. juniperpublishers.com Thiophene derivatives are frequently used as electron-rich donor materials in donor-acceptor type architectures, which are common in organic electronic devices. semanticscholar.orgbeilstein-journals.org

While this compound contains a saturated thiolane ring (a tetrahydrothiophene) and thus lacks the aromaticity of thiophene, its potential in materials science should not be dismissed. taylorandfrancis.com The pyridin-2-amine portion of the molecule is electron-deficient and is a structural motif found in various electro-active and photo-active compounds. nih.gov The combination of the electron-rich saturated thiolane ring with the electron-deficient pyridine ring could be explored for creating novel charge-transfer materials. Furthermore, the thiolane ring could serve as a flexible, non-conjugated linker between electro-active units, allowing for fine-tuning of the morphological and processing properties of polymeric materials. Thiophene derivatives have also been investigated as electrode materials in batteries, suggesting another potential area of exploration. rsc.org

| Device Type | Role of Thiophene Derivatives | Key Property |

| Organic Field-Effect Transistors (OFETs) | p-type semiconductor channel material. nih.gov | High charge carrier mobility, good environmental stability. semanticscholar.org |

| Organic Light-Emitting Diodes (OLEDs) | Emitter materials, charge transport layers. researchgate.netbeilstein-journals.org | High fluorescence quantum yields, tunable emission colors. |

| Organic Photovoltaics (OPVs) | Donor material in the active layer. semanticscholar.org | Broad absorption spectra, efficient charge generation. |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. youtube.com The design of these probes often involves combining a "warhead" that recognizes the target with a reporter group (like a fluorophore) or a reactive handle for linking to other molecules.

Detailed Research Findings: Both the thiol and pyridine moieties present in this compound are valuable components in the design of chemical probes.

Thiol-Reactive Probes: Thiols are crucial in biology, with amino acids like cysteine playing key roles in protein structure and catalysis. scienceopen.com A variety of chemical probes have been developed to react specifically with thiol groups to detect their presence and quantify their levels in living cells. nih.gov The thiolane ring in the target molecule, while a thioether, provides a sulfur-rich motif that could be engineered for specific interactions within protein binding pockets.

Pyridine-Based Probes: The pyridine ring is a common scaffold in medicinal chemistry and probe development. nih.gov Its derivatives have been used to create fluorescent probes for bioimaging and as core structures for potent and selective kinase inhibitors used to probe cellular signaling pathways. nih.govacs.org For example, pyrene-substituted azoles have been developed as optical probes for environmental sensing and bioimaging. mdpi.com

This compound represents a promising starting point for creating novel chemical probes. The pyridinyl-amine portion could be the basis for targeting specific enzyme families, such as kinases, while the thiolane ring could provide additional binding interactions or serve as a stable anchor. The secondary amine provides a convenient attachment point for "click chemistry" handles or fluorescent dyes, enabling the visualization or isolation of biological targets. ljmu.ac.uk

| Probe Component | Function | Biological Relevance |

| Thiol/Thioether Moiety | Recognition element, potential for specific non-covalent interactions. | Interacting with cysteine-containing proteins or other sulfur-binding sites. scienceopen.com |

| Pyridine Ring | Core scaffold for target recognition, can be part of a fluorophore system. | Targeting kinases, ion channels, and other enzymes. nih.govnih.gov |

| Linker/Reactive Handle | Attachment of reporter groups (dyes, biotin) or for fragment-based drug discovery. | Enabling detection, visualization, and identification of biological targets. youtube.comljmu.ac.uk |

Investigations in Adsorption and Environmental Chemistry

The removal of sulfur from fossil fuels, a process known as hydrodesulfurization (HDS), is a critical industrial process with major environmental implications. dtic.mil Thiophene and its derivatives are among the most difficult organosulfur compounds to remove from petroleum feedstocks. wikipedia.org Understanding how these molecules adsorb onto the surfaces of HDS catalysts (typically MoS₂-based) is fundamental to improving the efficiency of this process. dtic.mil

Detailed Research Findings: Extensive theoretical and experimental studies have investigated the adsorption of thiophene on MoS₂ surfaces. aps.org It has been shown that thiophene prefers to adsorb in a configuration where the ring is parallel to the catalyst surface, interacting with coordinatively unsaturated molybdenum atoms. aps.org This interaction activates the thiophene molecule, weakening the carbon-sulfur bonds and making it more susceptible to cleavage and subsequent hydrogenation to remove the sulfur as H₂S. aps.orgaps.org The sulfur atom's lone pair electrons and the ring's π-system play crucial roles in this surface interaction. dtic.mil

While most studies focus on the aromatic thiophene, its saturated analog, thiolane (tetrahydrothiophene), is also present in crude oil and is an intermediate in the HDS process. taylorandfrancis.com Studying the adsorption and reaction of this compound on catalyst surfaces could provide valuable insights. The thiolane ring would interact with the surface differently than an aromatic thiophene ring due to its conformational flexibility and lack of π-electrons. The presence of the nitrogen-containing pyridine ring introduces additional complexity, as nitrogen atoms can also interact strongly with catalyst sites, potentially influencing the molecule's orientation and reactivity on the surface. Such studies are relevant for understanding the complete reaction network of HDS and for designing more effective catalysts that can remove all types of organosulfur compounds.

| Adsorption Mode | Description | Effect on Thiophene Molecule |

| η⁵ (pi-bonded) | The aromatic ring lies parallel to the catalyst surface, interacting with a metal site via its π-system. aps.org | Weakens C-S bonds and reduces aromaticity, activating it for desulfurization and hydrogenation. aps.orgaps.org |

| η¹ (sigma-bonded) | The molecule binds to the surface through a single atom, typically the sulfur atom. | Modest activation of the molecule compared to η⁵ mode. aps.org |

| Bridging | The sulfur atom binds between two metal sites on the surface. | Promotes strong electron donation from the molecule to the surface. dtic.mil |

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodology and Scalability

The efficient and scalable synthesis of drug candidates is paramount for their translation from the laboratory to clinical use. Future research on N-(thiolan-3-yl)pyridin-2-amine will likely focus on moving beyond traditional batch synthesis to more advanced and sustainable methods.

Continuous Flow Chemistry: This technology offers significant advantages over batch processing, including enhanced safety, better reaction control, and higher throughput. For the synthesis of aminopyridine derivatives, flow reactors enable the use of high temperatures and pressures, which can significantly shorten reaction times and improve yields for reactions like nucleophilic aromatic substitution (SNAr). researchgate.net The development of a continuous flow process for this compound could overcome the activation barriers often associated with unactivated substrates, facilitating multigram-scale production with fewer side products. researchgate.netlookchem.com

Photoredox Catalysis: This approach uses visible light to drive chemical reactions under mild conditions, offering a green alternative to traditional metal-catalyzed processes. organic-chemistry.orgresearchgate.net Recent advancements have demonstrated the functionalization of pyridines through photoredox-mediated pathways, such as Minisci-type reactions, which allow for direct C-H functionalization. researchgate.netnih.gov Applying this methodology could open new routes for creating derivatives of this compound by selectively modifying the pyridine (B92270) ring. acs.org The use of organic photocatalysts further enhances the sustainability of these synthetic strategies. researchgate.net

The table below illustrates the potential improvements in productivity that can be achieved by translating a synthetic process from batch to a scalable flow regime, as demonstrated with related heterocyclic compounds.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Temperature | Limited by solvent boiling point | Can exceed boiling point safely |

| Scalability | Limited, re-optimization needed | High, linear scalability |

| Productivity | mg/hour | g/hour |

| Safety | Risks with large reagent volumes | Minimized reaction volume, better heat dissipation |

This table presents a conceptual comparison based on findings for related heterocyclic syntheses, highlighting the expected benefits of applying flow chemistry to the production of this compound. researchgate.netlookchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov For this compound, these computational tools offer powerful strategies to explore its therapeutic potential.

Predictive Modeling: Machine learning models can be trained on large datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.govnih.gov By applying these models to virtual libraries of this compound derivatives, researchers can prioritize compounds with a higher probability of success, reducing the time and cost associated with experimental testing. ijpsjournal.com Techniques like graph neural networks are particularly adept at learning the relationship between chemical structures and biological activities, enabling more accurate predictions. nih.govyoutube.com

Virtual High-Throughput Screening (vHTS): AI can screen massive virtual libraries of compounds against a biological target to identify potential hits. nih.gov This allows for the rapid identification of promising derivatives of this compound for specific diseases, such as cancer or neurological disorders, by predicting their binding affinity to relevant proteins. nih.govnih.gov

Exploration of Novel Derivatization Strategies

Systematic modification of the core structure of this compound is crucial for establishing a robust structure-activity relationship (SAR) and optimizing its therapeutic properties. acs.org Future research will explore various derivatization strategies. montclair.edu

Functionalization of the Pyridine Ring: The pyridine moiety offers multiple sites for substitution to modulate the compound's electronic and steric properties. Techniques such as Sonogashira or Glaser cross-coupling reactions could be used to introduce new functional groups, a strategy that has been explored for other aminopyridine derivatives to develop potential BACE1 inhibitors for Alzheimer's disease. nih.gov

Modification of the Thiolane Moiety: The thiolane ring is another key area for modification. Altering its substituents or stereochemistry could significantly impact binding affinity and pharmacokinetic properties.

Conjugation with Other Bioactive Molecules: Conjugating the this compound scaffold with other pharmacophores, such as amino acids or other heterocyclic motifs, can lead to hybrid molecules with enhanced potency, better cell permeability, and improved safety profiles. nih.gov This approach has been successfully used with other aminopyridine derivatives to develop potential anticancer agents. nih.govnih.gov

The following table summarizes findings from studies on related pyridine derivatives, illustrating how different substitutions can impact biological activity.

| Parent Scaffold | Derivative/Modification | Target/Assay | Result (IC₅₀) | Reference |

| 3-(thiophen-2-ylthio)pyridine | Compound 22 | FGFR2 Kinase | 2.14 µM | nih.gov |

| 3-(thiophen-2-ylthio)pyridine | Compound 22 | HepG2 cell line | 2.98 µM | nih.gov |

| 2-aminopyridine (B139424) | Derivative 4c | HCT 116 cell line | 3.7 µM | nih.gov |

| 2-aminopyridine | Derivative 4d | HCT 116 cell line | 8.1 µM | nih.gov |

This table shows examples of how derivatization of related pyridine scaffolds affects biological activity, suggesting potential avenues for the derivatization of this compound.

Interdisciplinary Research at the Interface of Chemistry and Related Sciences

The future development of this compound and its derivatives will heavily rely on the convergence of multiple scientific disciplines. mdpi.com The journey from a chemical entity to a therapeutic agent requires a synergistic effort.

Chemistry and Computational Science: Synthetic chemists will work alongside computational scientists to design and create novel derivatives. AI-driven predictions will guide synthetic efforts, making the process more efficient and targeted. nih.govmdpi.com

Chemistry and Biology/Pharmacology: Once synthesized, new compounds must be evaluated for their biological activity. This involves collaboration with biologists and pharmacologists to perform in vitro and in vivo testing, study mechanisms of action, and establish SAR. nih.govnih.gov

Pharmacology and Materials Science: The development of effective drug delivery systems is crucial. Research in this area could involve formulating this compound into nanoparticles or other carriers to improve its bioavailability and target specificity.

This integrated approach, leveraging cutting-edge technologies and interdisciplinary collaborations, holds immense potential to unlock the full therapeutic value of this compound and its future analogs, paving the way for innovative therapies. mdpi.com

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(thiolan-3-yl)pyridin-2-amine?

This compound can be synthesized via multi-step nucleophilic substitution or coupling reactions. A common approach involves palladium-catalyzed amination, where a halogenated pyridine (e.g., 2-chloropyridine) reacts with thiolan-3-amine under inert conditions. Key parameters include:

- Catalysts : Pd(OAc)₂ or Pd(dba)₂ with ligands like Xantphos .

- Solvents : Dioxane or toluene for optimal solubility and reaction efficiency.

- Bases : Sodium tert-butoxide to deprotonate the amine and facilitate coupling .

Yield optimization requires precise temperature control (80–100°C) and reaction monitoring via TLC or LC-MS.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C2-amine linkage) and thiolan ring conformation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and purity.

- X-ray Crystallography : SHELXTL software refines crystal structures, resolving bond angles and hydrogen-bonding networks (e.g., N–H⋯N interactions in similar pyridine derivatives) . For example, anisotropic refinement of selenazole analogs revealed deviations in pyridine-thiolan dihedral angles .

Basic: How is initial biological activity screening conducted for such compounds?

- In vitro assays : Test for receptor binding (e.g., adenosine A2B antagonism, as in structurally related pyrimidin-2-amine derivatives) using radioligand displacement assays .

- Cellular models : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).

- Molecular docking : Preliminary docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or GPCRs .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and side-product formation .

- Catalyst tuning : Test Pd(0) vs. Pd(II) catalysts with monodentate/bidentate ligands (e.g., PPh₃ vs. BINAP) to enhance C–N coupling efficiency .

- DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, base strength, and stoichiometry.

Advanced: What computational methods predict electronic properties and reactivity?

- DFT calculations : Employ hybrid functionals (e.g., B3LYP) to compute HOMO/LUMO energies, revealing nucleophilic/electrophilic sites. Becke’s three-term exchange-correlation functional improves accuracy for thermochemical properties .

- MD simulations : Study solvation effects and conformational stability in aqueous/organic environments using AMBER or GROMACS.

- Reactivity indices : Fukui functions identify regions prone to electrophilic attack (e.g., pyridine N-position) .

Advanced: How to resolve contradictions in experimental vs. computational data?

- Case example : If experimental bond lengths deviate from DFT predictions, reassess the exchange-correlation functional. The Colle-Salvetti correlation-energy formula, when combined with gradient corrections, reduces errors in heterocyclic systems .

- Validation : Cross-check NMR chemical shifts with computed GIAO (Gauge-Independent Atomic Orbital) values. Discrepancies >1 ppm may indicate solvation effects unaccounted for in simulations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify thiolan ring substituents (e.g., S-oxidation to sulfoxide) and pyridine N-linked groups to assess impact on bioactivity .

- Pharmacophore mapping : Identify critical motifs (e.g., pyridine N, thiolan S) using 3D-QSAR models in MOE or SYBYL.

- Biological profiling : Compare IC₅₀ values across analogs in functional assays (e.g., enzyme inhibition) to correlate structural features with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.